2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile
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Description
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.12699141 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile (CAS Number: 931704-75-5) is a heterocyclic organic molecule that exhibits a complex structure featuring both furan and oxazole rings, along with a carbonitrile group. This unique combination of functional groups suggests potential biological activity, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C19H17N3O3 with a molecular weight of 335.4 g/mol. The structural features include:
Feature | Description |
---|---|
Furan Ring | Contributes to aromaticity and potential reactivity |
Oxazole Moiety | Known for various biological activities |
Carbonitrile Group | Enhances binding interactions with biological targets |
Biological Activity Overview
Research indicates that compounds with similar structural features often demonstrate significant biological activities, including:
- Antimicrobial Properties : Many oxazole derivatives are known for their antibacterial and antifungal activities. For instance, studies have shown that oxazole-based compounds can inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Potential : Compounds containing furan and oxazole rings have been explored for their anticancer properties. Their ability to interact with cellular targets may disrupt cancer cell proliferation .
- Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes, which is crucial in drug development for conditions such as inflammation and cancer .
Antimicrobial Activity
A study evaluated the antimicrobial activity of various oxazole derivatives against several strains of fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 0.8 µg/ml for certain derivatives, suggesting strong potential for therapeutic applications.
Compound | MIC (µg/ml) against Candida spp. |
---|---|
11 | 1.6 |
12 | 0.8 |
Control | 3.2 |
Anticancer Activity
Research on related compounds has shown that oxazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors . The specific mechanisms by which This compound exerts its effects remain to be fully elucidated.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The furan and oxazole rings can interact with enzymes, potentially inhibiting their function.
- Receptor Binding : The carbonitrile group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity and specificity.
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-9-21-18-16(11-20)22-19(25-18)17-8-7-15(24-17)12-23-14-6-4-5-13(2)10-14/h3-8,10,21H,1,9,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUZDDJQQHRPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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